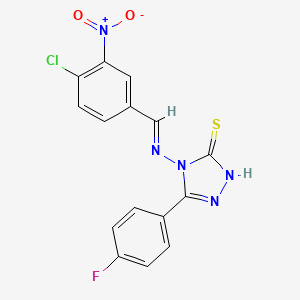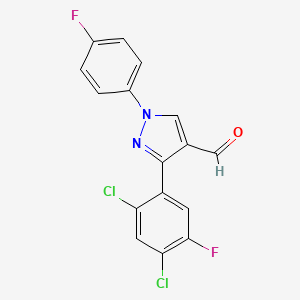
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate: is a complex organic compound with the molecular formula C25H30Cl2N2O4 and a molecular weight of 493.435 g/mol . This compound is notable for its unique structure, which includes both ethoxy and dichlorobenzoate groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of nonanoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in its biological activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate
Uniqueness
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its combination of ethoxy and dichlorobenzoate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
765910-50-7 |
|---|---|
Formule moléculaire |
C25H30Cl2N2O4 |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H30Cl2N2O4/c1-3-5-6-7-8-9-10-24(30)29-28-17-18-11-14-22(23(15-18)32-4-2)33-25(31)20-13-12-19(26)16-21(20)27/h11-17H,3-10H2,1-2H3,(H,29,30)/b28-17+ |
Clé InChI |
ATCZLAIKHNFOTQ-OGLMXYFKSA-N |
SMILES isomérique |
CCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
SMILES canonique |
CCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12029940.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029955.png)
![Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029961.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029965.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)


![[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12029998.png)
![4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12030000.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12030011.png)
![N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030020.png)

